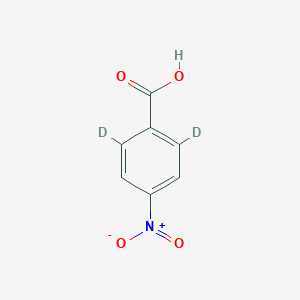

4-Nitrobenzoic acid-d2

Description

Propriétés

IUPAC Name |

2,6-dideuterio-4-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H,9,10)/i1D,2D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLNPYWUJOZPPA-QDNHWIQGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1C(=O)O)[2H])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of 4-Nitrobenzoic Acid-d2 in Modern Analytical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the primary application of 4-Nitrobenzoic acid-d2, a deuterated stable isotope-labeled compound, in advanced analytical research. Its principal role is as an internal standard in quantitative mass spectrometry-based assays, a technique known as isotope dilution mass spectrometry (IDMS). This method is pivotal for the accurate and precise quantification of its non-deuterated counterpart, 4-Nitrobenzoic acid, in complex biological and environmental matrices.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core utility of this compound lies in its near-identical chemical and physical properties to 4-Nitrobenzoic acid. The inclusion of deuterium (B1214612) atoms results in a higher molecular weight, allowing it to be distinguished by a mass spectrometer. However, its behavior during sample preparation, chromatography, and ionization is virtually the same as the endogenous analyte. This allows this compound to serve as a reliable internal benchmark, compensating for variations in sample extraction, matrix effects, and instrument response. The analyte concentration is determined by the ratio of the signal from the non-deuterated analyte to that of the deuterated internal standard.

Application in Quantitative Analysis of 4-Nitrobenzoic Acid

Table 1: Mass Spectrometry Parameters for 4-Nitrobenzoic Acid and this compound

| Parameter | 4-Nitrobenzoic Acid (Analyte) | This compound (Internal Standard) |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Electrospray Ionization (ESI), Negative |

| Precursor Ion (m/z) | 166.0 | 168.0 |

| Product Ion (m/z) | 122.0 | 124.0 |

| Dwell Time (ms) | 100 | 100 |

| Collision Energy (eV) | -15 | -15 |

| Cone Voltage (V) | -30 | -30 |

Table 2: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Experimental Protocols

The following is a representative protocol for the quantification of 4-Nitrobenzoic acid in a biological matrix (e.g., plasma) using this compound as an internal standard.

Preparation of Standards and Quality Controls

-

Stock Solutions: Prepare individual stock solutions of 4-Nitrobenzoic acid and this compound in methanol (B129727) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the 4-Nitrobenzoic acid stock solution with a 50:50 mixture of methanol and water to prepare a series of working standard solutions for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.

-

Calibration Curve and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into the blank biological matrix to create calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL this compound).

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Data Analysis

-

Acquire data using the LC-MS/MS parameters outlined in Tables 1 and 2.

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression model.

-

Determine the concentration of 4-Nitrobenzoic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the quantitative analysis process.

Caption: Experimental workflow for the quantification of 4-Nitrobenzoic acid.

Caption: Logical relationship of components in isotope dilution mass spectrometry.

Conclusion

This compound is an indispensable tool for researchers requiring high-quality, reliable quantitative data for 4-Nitrobenzoic acid. Its use as an internal standard in isotope dilution mass spectrometry minimizes analytical variability, leading to highly accurate and precise results. The methodologies described in this guide, while representative, provide a solid foundation for the development and validation of specific assays in diverse research and drug development settings.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Purification of Deuterated 4-Nitrobenzoic Acid

This guide provides a comprehensive overview of the synthesis and purification of deuterated 4-Nitrobenzoic acid, a critical labeled compound in pharmaceutical research and development. The strategic incorporation of deuterium (B1214612) can alter the pharmacokinetic profiles of drug candidates, and this document outlines the key methodologies for its synthesis, purification, and characterization.

Introduction to Deuterated 4-Nitrobenzoic Acid

Deuterated 4-Nitrobenzoic acid, such as 4-Nitrobenzoic acid-d4, is an isotopically labeled version of 4-Nitrobenzoic acid where hydrogen atoms on the aromatic ring are replaced with deuterium.[1] These labeled compounds are invaluable as internal standards in quantitative analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3] They are also used in metabolic studies and to investigate reaction mechanisms.[4][5] The key advantage of deuterium labeling lies in the kinetic isotope effect, where the stronger Carbon-Deuterium (C-D) bond compared to a Carbon-Hydrogen (C-H) bond can slow down metabolic processes, potentially improving a drug's half-life and reducing toxic metabolites.[6]

4-Nitrobenzoic acid-d4 is specifically used in the synthesis of anti-Trypanosoma cruzi agents for treating Chagas disease.[7][][9]

Synthesis of Deuterated 4-Nitrobenzoic Acid

The most prevalent synthetic strategy for producing 4-Nitrobenzoic acid-d4 involves the nitration of a pre-deuterated benzoic acid precursor.[1] An alternative, though less common, route is the oxidation of deuterated 4-nitrotoluene (B166481) (e.g., 4-nitrotoluene-d7).[1][10] The choice of method depends on the availability of deuterated starting materials and desired isotopic purity.

Primary Synthetic Pathway: Nitration of Benzoic Acid-d5

This approach consists of two main stages: the deuteration of benzoic acid followed by the nitration of the resulting deuterated benzoic acid.

Stage 1: Deuteration of Benzoic Acid

A common method for deuterating aromatic rings is through electrophilic aromatic substitution using a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O).[6][11] Transition metal catalysts can also be employed to facilitate hydrogen-deuterium exchange.[5][12]

Stage 2: Nitration of Benzoic Acid-d5

The deuterated benzoic acid then undergoes electrophilic aromatic nitration. The carboxyl group is a meta-directing group, but under the reaction conditions, the nitro group is introduced primarily at the para position.[1]

References

- 1. 4-Nitrobenzoic Acid-d4 (171777-66-5) for sale [vulcanchem.com]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. KR102285437B1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 9. 4-NITROBENZOIC-D4 ACID | 171777-66-5 [chemicalbook.com]

- 10. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. Ruthenium‐Catalyzed Deuteration of Aromatic Carbonyl Compounds with a Catalytic Transient Directing Group - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-Nitrobenzoic Acid-d2: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Nitrobenzoic acid-d2, a deuterated form of 4-Nitrobenzoic acid. This document details its chemical properties, outlines a general synthetic approach, and explores its applications, particularly within the realms of scientific research and pharmaceutical development. Given the limited specific data for the d2 variant, information on the non-deuterated form is included for comparative purposes, serving as a proxy for potential characteristics.

Core Chemical and Physical Data

Deuterium-labeled compounds are critical tools in various scientific disciplines, offering a non-radioactive method for tracing molecular fates and serving as superior internal standards in analytical assays. The substitution of hydrogen with deuterium (B1214612) imparts a greater mass, which is readily distinguishable in mass spectrometry, without significantly altering the chemical reactivity of the molecule.

| Property | 4-Nitrobenzoic-2,6-d2 acid | 4-Nitrobenzoic acid |

| CAS Number | 117868-95-8 | 62-23-7 |

| Molecular Formula | C7H3D2NO4 | C7H5NO4 |

| Molecular Weight | 169.13 g/mol | 167.12 g/mol |

| Appearance | Pale yellow solid (predicted) | Pale yellow solid.[1] |

| Melting Point | Not available | 239-242 °C |

| Solubility | Not available | Soluble in ethanol, ether, and acetone; sparingly soluble in water. |

Synthesis of 4-Nitrobenzoic Acid

General Experimental Protocol: Oxidation of 4-Nitrotoluene

This protocol describes a general method for the synthesis of 4-Nitrobenzoic acid. The synthesis of the d2-analog would likely involve the use of a deuterated precursor.

Materials:

-

4-Nitrotoluene

-

Sodium Dichromate

-

Concentrated Sulfuric Acid

-

Water

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer, combine 4-nitrotoluene, sodium dichromate, and water.

-

While stirring, slowly add concentrated sulfuric acid. The addition is exothermic and should be controlled to maintain a safe reaction temperature.

-

After the addition is complete, heat the mixture to reflux for approximately 30 minutes to ensure the reaction goes to completion.

-

Cool the reaction mixture and dilute it with water to precipitate the crude 4-Nitrobenzoic acid.

-

Filter the crude product and wash it with water.

-

For purification, the crude product can be dissolved in a dilute sodium hydroxide (B78521) solution and then re-precipitated by the addition of a strong acid, such as sulfuric acid.

-

The purified 4-Nitrobenzoic acid is then filtered, washed with water, and dried.

Applications in Research and Drug Development

Deuterated compounds like this compound are invaluable in several areas of research and drug development.

-

Metabolic Studies: The deuterium label allows for the tracking of the metabolic fate of 4-Nitrobenzoic acid or derivative compounds within a biological system. By using techniques like mass spectrometry, researchers can identify and quantify metabolites, providing insights into the biotransformation pathways.

-

Internal Standards: One of the most significant applications of deuterated compounds is their use as internal standards in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS). An ideal internal standard co-elutes with the analyte of interest and has a similar ionization efficiency but a different mass, which is precisely what a deuterated analog provides. This allows for accurate quantification by correcting for variations in sample preparation and instrument response.

Logical Workflow: Use as an Internal Standard

The following diagram illustrates the general workflow for using a deuterated compound like this compound as an internal standard in a typical bioanalytical experiment.

Caption: General workflow for a bioanalytical assay.

Signaling Pathways

There is no specific information available in the searched results to suggest that 4-Nitrobenzoic acid or its deuterated analog directly participates in or modulates specific signaling pathways. Its primary utility in a research context, as suggested by the available information, is as a chemical intermediate and an analytical tool.

References

A Technical Guide to the Isotopic Purity and Enrichment of 4-Nitrobenzoic Acid-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity and enrichment of 4-Nitrobenzoic acid-d2. Due to the limited availability of specific experimental data for this particular deuterated compound, this document outlines the general principles, synthesis, and analytical methodologies based on established practices for isotopically labeled compounds. The quantitative data presented is representative of typical specifications for commercially available deuterated fine chemicals.

Introduction

4-Nitrobenzoic acid is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes. The deuterated analogue, this compound, in which two hydrogen atoms on the aromatic ring are replaced with deuterium (B1214612), is a useful tool in drug metabolism and pharmacokinetic (DMPK) studies. The substitution of hydrogen with deuterium can alter the metabolic fate of a drug by influencing the rate of enzymatic reactions involving C-H bond cleavage, a phenomenon known as the kinetic isotope effect.[1][2] This allows researchers to trace metabolic pathways, identify metabolites, and potentially develop drugs with improved pharmacokinetic profiles.[3][4][5]

Accurate determination of the isotopic purity and enrichment of this compound is critical for the reliability and interpretation of experimental results.[6] This guide details the common analytical techniques employed for this purpose and provides expected purity and enrichment levels.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, often involving the deuteration of a suitable precursor. A common strategy involves the H-D exchange of 4-Nitrobenzoic acid or a related intermediate in the presence of a deuterium source, such as deuterium oxide (D₂O), often with a catalyst.[7][8] Another approach is the decarboxylative deuteration of a corresponding dicarboxylic acid precursor.[9][10]

A generalized synthetic workflow is depicted below:

Isotopic Purity and Enrichment Data

The isotopic purity of this compound refers to the percentage of the compound that contains the desired number of deuterium atoms. Isotopic enrichment, on the other hand, specifies the percentage of deuterium at a particular labeled position.[11][12] Commercially available deuterated compounds typically exhibit high isotopic enrichment, often exceeding 98 atom % D.[13][14]

The following table summarizes representative quantitative data for this compound.

| Parameter | Typical Specification | Analytical Method |

| Chemical Purity | ≥98% | HPLC, GC-MS |

| Isotopic Enrichment | ≥98 atom % D | ¹H NMR, ²H NMR, MS |

| Isotopic Purity (d2) | ≥95% | Mass Spectrometry (MS) |

| d0 Content | ≤1% | Mass Spectrometry (MS) |

| d1 Content | ≤4% | Mass Spectrometry (MS) |

Experimental Protocols

Detailed experimental protocols for the analysis of isotopic purity and enrichment are crucial for ensuring the quality of this compound. The two primary analytical techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[6][15]

Determination of Isotopic Enrichment by NMR Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the isotopic enrichment of deuterated compounds.[16] By comparing the integrals of the signals corresponding to the remaining protons with those of a known internal standard, the degree of deuteration can be accurately quantified. ¹H NMR is particularly useful for measuring residual proton signals, while ²H NMR can directly detect the deuterium nuclei.[17]

Protocol:

-

Sample Preparation: Accurately weigh a sample of this compound and a suitable internal standard (e.g., maleic acid) and dissolve them in a deuterated solvent (e.g., DMSO-d6).

-

¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, enabling accurate integration.

-

Data Analysis:

-

Integrate the signals corresponding to the aromatic protons of this compound and the protons of the internal standard.

-

Calculate the molar ratio of the analyte to the internal standard.

-

From the molar ratio and the known masses, determine the amount of residual protons in the this compound sample.

-

Calculate the isotopic enrichment based on the expected number of protons in the non-deuterated molecule.

-

Determination of Isotopic Purity by Mass Spectrometry

Mass spectrometry is used to determine the distribution of isotopologues (molecules that differ only in their isotopic composition) and thus the isotopic purity of the deuterated compound.[15] High-resolution mass spectrometry (HRMS) is often employed for its ability to resolve species with very close mass-to-charge ratios.[6]

Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

MS Analysis: Infuse the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum in the relevant mass range.

-

Data Analysis:

-

Identify the molecular ion peaks corresponding to the different isotopologues (d0, d1, d2, etc.).

-

Determine the relative abundance of each isotopologue from the peak intensities.

-

Correct for the natural abundance of ¹³C to accurately determine the contribution of each deuterated species.

-

Calculate the isotopic purity for the d2 species as the percentage of the d2 isotopologue relative to the sum of all isotopologues.

-

Visualization of Analytical and Application Workflows

Analytical Workflow for Isotopic Purity and Enrichment

The following diagram illustrates a typical workflow for the comprehensive analysis of this compound.

Application in a Drug Metabolism Study

Deuterated compounds like this compound are frequently used as internal standards or tracers in drug metabolism studies. The diagram below illustrates a conceptual signaling pathway for its application.

References

- 1. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 2. Deuterated Compounds [simsonpharma.com]

- 3. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A highly selective decarboxylative deuteration of carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00528F [pubs.rsc.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 10. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 11. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]

- 12. marketgrowthreports.com [marketgrowthreports.com]

- 13. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Safe Handling and Storage of 4-Nitrobenzoic acid-d2

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and storage protocols for 4-Nitrobenzoic acid-d2. While this document focuses on the deuterated isotopologue, the safety and handling procedures are based on the well-documented properties of 4-Nitrobenzoic acid, as their chemical behaviors are nearly identical. This information is crucial for ensuring a safe laboratory environment and maintaining the integrity of the compound for research and development purposes.

Physicochemical and Toxicological Data

Quantitative data for 4-Nitrobenzoic acid has been compiled to provide a clear reference for its physical and toxicological properties.

Table 1: Physical and Chemical Properties of 4-Nitrobenzoic Acid

| Property | Value | Reference |

| Molecular Formula | C₇H₅NO₄ | [1][2][3] |

| Molecular Weight | 167.12 g/mol | [1][3] |

| Appearance | Pale yellow to yellowish crystalline powder | [1][2][3] |

| Melting Point | 237-242 °C (459-468 °F) | [2][4] |

| Boiling Point | Sublimes | [2] |

| Solubility | <0.1 g/100 mL in water at 26 °C. Soluble in alcohol, ether, acetone, and methanol. | [1][2] |

| Vapor Pressure | 0.00000253 mmHg | [1] |

| pKa (Acidity) | 3.41 (in water) | [2] |

Table 2: Toxicological Data of 4-Nitrobenzoic Acid

| Endpoint | Value | Species | Reference |

| LD50 (Oral) | 1960 mg/kg | Rat | [2][5][6] |

| LD50 (Dermal) | >200 mg/kg | Rabbit | [5] |

| Eye Irritation | Moderate irritation | Rabbit | [6] |

Hazard Identification and Safety Precautions

4-Nitrobenzoic acid is classified as harmful if swallowed and causes skin and serious eye irritation.[7] It is also suspected of causing genetic defects, cancer, and of damaging fertility or the unborn child. Therefore, stringent safety measures are imperative.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H341: Suspected of causing genetic defects.

-

H351: Suspected of causing cancer.

-

H361: Suspected of damaging fertility or the unborn child.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Laboratory coat, long pants, and closed-toe shoes.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or for handling large quantities.

Safe Handling and Experimental Workflow

A systematic approach to handling this compound is essential to minimize exposure and prevent accidents. The following workflow outlines the key steps for safe laboratory practice.

References

- 1. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Nitrobenzoic acid 98 62-23-7 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. southwest.tn.edu [southwest.tn.edu]

- 7. carlroth.com [carlroth.com]

A Technical Guide to Commercial Suppliers of 4-Nitrobenzoic acid-d2 for Research Professionals

For researchers, scientists, and drug development professionals, sourcing high-purity, isotopically labeled compounds is a critical step in ensuring the accuracy and reliability of experimental data. This technical guide provides an in-depth overview of commercial suppliers of 4-Nitrobenzoic acid-d2, a valuable tool in various research applications, including metabolic studies and as an internal standard in analytical assays.

This guide offers a comparative summary of available this compound products, details on its applications, and a workflow for qualifying and implementing this deuterated standard in a research setting.

Commercial Supplier and Product Specifications

A survey of prominent chemical suppliers reveals several sources for this compound. The following table summarizes the key quantitative data for easy comparison of the products offered. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

| Supplier | Product Name | Catalog Number | CAS Number | Isotopic Purity | Chemical Purity | Available Quantities |

| CDN Isotopes | 4-Nitrobenzoic-2,6-d2 Acid | D-5618 | 117868-95-8 | 98 atom % D | - | Contact for details |

| Fisher Scientific (distributor for CDN Isotopes) | 4-Nitrobenzoic-2,6-D2 Acid | 30313499 | 117868-95-8 | 98 atom % D | min 98% | 0.05 g |

| Santa Cruz Biotechnology | This compound | sc-225522 | 117868-95-8 | - | - | Contact for details |

| Toronto Research Chemicals (TRC) | 4-Nitrobenzoic-d4 Acid | N493552 | - | - | - | 100 mg |

Note: Data is subject to change. Please verify with the supplier.

Experimental Protocols and Applications

Deuterated compounds like this compound are instrumental in pharmacokinetic and metabolic studies.[1][2][3] The substitution of hydrogen with deuterium (B1214612) can alter the metabolic profile of a drug, potentially leading to improved safety and efficacy.[1][2] While specific experimental protocols for this compound are not extensively published, its primary application lies as an internal standard for the quantification of its non-deuterated counterpart in various biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS).

General Protocol for Use as an Internal Standard in LC-MS:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of 4-Nitrobenzoic acid (the analyte) in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a stock solution of this compound (the internal standard) in the same solvent at a concentration of 1 mg/mL.

-

-

Preparation of Calibration Standards and Quality Controls:

-

Serially dilute the analyte stock solution to prepare a series of calibration standards at concentrations spanning the expected range of the study samples.

-

Spike a known amount of the internal standard stock solution into each calibration standard and quality control sample to achieve a constant final concentration.

-

-

Sample Preparation:

-

To an aliquot of the biological matrix (e.g., plasma, urine), add the internal standard solution.

-

Perform protein precipitation or liquid-liquid extraction to remove interfering substances.

-

Evaporate the organic layer and reconstitute the residue in the mobile phase.

-

-

LC-MS Analysis:

-

Inject the prepared samples onto a suitable C18 reversed-phase HPLC column.[4][5]

-

Use a mobile phase gradient of acetonitrile (B52724) and water with a modifier like formic acid for optimal separation and ionization.[5]

-

Monitor the parent and product ions for both the analyte and the internal standard using multiple reaction monitoring (MRM) mode on a tandem mass spectrometer.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the study samples by interpolating their peak area ratios from the calibration curve.

-

Supplier and Compound Qualification Workflow

The following diagram illustrates a typical workflow for selecting a supplier and qualifying a new lot of a deuterated standard like this compound for use in a regulated research environment.

Caption: A workflow for sourcing and qualifying this compound.

This guide provides a foundational understanding for researchers seeking to procure and utilize this compound. By carefully selecting a supplier and conducting thorough in-house qualification, scientists can ensure the integrity of their research findings.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-nitrobenzoic acid analysis - Chromatography Forum [chromforum.org]

- 5. 4-Nitrobenzoic acid | SIELC Technologies [sielc.com]

Principle of kinetic isotope effect with 4-Nitrobenzoic acid-d2

An In-depth Technical Guide on the Principle of the Kinetic Isotope Effect with 4-Nitrobenzoic acid-d2

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Kinetic Isotope Effect (KIE)

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry and drug development for elucidating reaction mechanisms. It is defined as the change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its isotopes.[1][2] The KIE is expressed as the ratio of the rate constant of the reaction with the lighter isotope (kL) to the rate constant with the heavier isotope (kH). For deuterium (B1214612) substitution, this is given by KIE = kH/kD.[1]

This phenomenon arises from the difference in zero-point vibrational energies of bonds to different isotopes. A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break.[2][3] Consequently, if the C-H bond is broken in the rate-determining step of a reaction, a significant primary KIE (typically kH/kD > 2) is observed, indicating that the reaction proceeds slower with the deuterated substrate.[2]

The Primary KIE in the Oxidation of 4-Nitrotoluene (B166481)

The oxidation of 4-nitrotoluene to 4-nitrobenzoic acid is a fundamental transformation. A common method to probe the mechanism of such reactions is to study the KIE by replacing the hydrogens of the methyl group with deuterium (4-nitrotoluene-d3).

The reaction with an oxidant like acidic hexacyanoferrate(III) is believed to proceed through the formation of a benzylic radical in the rate-determining step.[4] This involves the homolytic cleavage of a C-H bond of the methyl group. The observation of a large primary KIE in this reaction provides strong evidence for this mechanism, as the C-H bond is indeed broken in the slowest step of the reaction.

Quantitative Data Summary

The following table summarizes the reported kinetic isotope effect for the oxidation of nitrotoluenes. This data is representative of the effect expected for the benzylic C-H bond cleavage in 4-nitrotoluene.

| Reaction | Oxidant | Temperature | kH/kD | Reference |

| Oxidation of Nitrotoluenes to Benzaldehydes | Acidic Hexacyanoferrate(III) | 50 °C | 6.2 | [4] |

Table 1: Kinetic Isotope Effect in the Oxidation of Nitrotoluenes.

Experimental Protocols

This section outlines a detailed methodology for determining the kinetic isotope effect in the oxidation of 4-nitrotoluene.

Materials and Reagents

-

4-nitrotoluene

-

4-nitrotoluene-d3 (synthesized or commercially procured)

-

Potassium hexacyanoferrate(III) (K3[Fe(CN)6])

-

Perchloric acid (HClO4)

-

Glacial acetic acid

-

Deionized water

-

2,4-Dinitrophenylhydrazine (2,4-DNP) solution

-

Nitrogen gas supply

Instrumentation

-

Constant temperature water bath

-

UV-Vis Spectrophotometer or HPLC

-

pH meter

-

Standard laboratory glassware

Synthesis of 4-nitrotoluene-d3 (Illustrative)

Deuterated 4-nitrotoluene can be prepared via methods such as the reduction of 4-nitrobenzoyl chloride with a deuterium source like lithium aluminum deuteride, followed by appropriate workup. The isotopic purity should be confirmed by mass spectrometry and NMR spectroscopy.

Kinetic Measurement: Parallel Reactions

The KIE is determined by measuring the reaction rates of the protonated and deuterated substrates in separate, parallel experiments under identical conditions.

-

Solution Preparation:

-

Prepare stock solutions of 4-nitrotoluene and 4-nitrotoluene-d3 of known concentration in 80% (v/v) aqueous acetic acid.

-

Prepare a stock solution of potassium hexacyanoferrate(III) in deionized water.

-

Prepare a stock solution of perchloric acid.

-

-

Kinetic Run:

-

Equilibrate the reactant solutions (substrate and acid in acetic acid, and the oxidant solution) to the desired reaction temperature (e.g., 50 °C) in a constant temperature water bath.

-

To initiate the reaction, add a known volume of the pre-heated oxidant solution to the substrate solution under a nitrogen atmosphere to prevent side reactions with atmospheric oxygen.

-

The final reaction mixture should have known concentrations of all reactants (e.g., [Substrate] = 5 x 10⁻³ M, [K₃Fe(CN)₆] = 5 x 10⁻⁴ M, [HClO₄] = 1.0 M in 80% aqueous acetic acid).[4]

-

-

Reaction Monitoring:

-

The progress of the reaction can be monitored by periodically withdrawing aliquots from the reaction mixture and quenching the reaction (e.g., by rapid cooling or addition of a reducing agent).

-

The concentration of the product, 4-nitrobenzaldehyde, can be determined. One method involves derivatization with 2,4-dinitrophenylhydrazine. The resulting 2,4-dinitrophenylhydrazone is a solid that can be filtered, dried, and weighed.[4] Alternatively, the disappearance of the oxidant or appearance of the product can be monitored using UV-Vis spectrophotometry or HPLC.

-

-

Data Analysis:

-

The initial rate of the reaction can be determined from the plot of product concentration versus time.

-

The rate constant (k) is then calculated from the rate law, which is first order in substrate, oxidant, and acid.[4]

-

This procedure is repeated for both the protonated (kH) and deuterated (kD) substrates.

-

The kinetic isotope effect is then calculated as the ratio kH/kD.

-

Visualizations: Mechanism and Workflow

Reaction Mechanism

The diagram below illustrates the proposed mechanism for the oxidation of 4-nitrotoluene, highlighting the rate-determining C-H bond cleavage that gives rise to the primary kinetic isotope effect.

References

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by mass spectrometry, particularly within the demanding fields of pharmaceutical research and drug development, the pursuit of accuracy and precision is paramount. This technical guide provides an in-depth exploration of deuterated internal standards, elucidating their fundamental principles, practical application, and demonstrable superiority in mitigating analytical variability. Through detailed experimental protocols, comparative data, and visual workflows, this document serves as a comprehensive resource for scientists seeking to implement best practices in their quantitative mass spectrometry assays.

The Principle of Isotope Dilution Mass Spectrometry with Deuterated Standards

The cornerstone of precise quantification in mass spectrometry is the use of an internal standard (IS). An ideal IS is a compound that behaves identically to the analyte of interest throughout the entire analytical process, from sample preparation to detection.[1] By adding a known amount of the IS to every sample, any physical or chemical variations that occur can be normalized by calculating the ratio of the analyte signal to the IS signal.[1]

Deuterated internal standards are stable isotope-labeled (SIL) versions of the analyte where one or more hydrogen atoms are replaced with deuterium (B1214612) (²H), a stable, non-radioactive isotope of hydrogen.[2][3] This subtle increase in mass allows the mass spectrometer to differentiate the deuterated standard from the native analyte based on their mass-to-charge ratios (m/z).[1] Crucially, the physicochemical properties of the deuterated standard remain nearly identical to the analyte.[4] This chemical equivalence is the foundation of Isotope Dilution Mass Spectrometry (IDMS), a technique widely regarded as the gold standard for quantitative analysis.[1][4]

The near-perfect chemical mimicry of deuterated standards ensures they co-elute with the analyte during chromatographic separation and experience the same degree of ionization efficiency, extraction recovery, and potential matrix effects.[2][4] Matrix effects, which are the suppression or enhancement of the analyte's ionization due to co-eluting compounds from the sample matrix (e.g., plasma, urine), are a significant source of error in bioanalysis.[5] A deuterated internal standard experiences these effects to the same extent as the analyte, allowing for accurate correction and leading to more robust and reliable data.[5]

Advantages of Deuterated Internal Standards

The adoption of deuterated internal standards offers a multitude of advantages that directly contribute to the quality and reliability of quantitative data:

-

Enhanced Accuracy and Precision: By compensating for variations in sample preparation, injection volume, and matrix effects, deuterated standards significantly improve the accuracy and precision of the measurement.[4]

-

Improved Method Robustness: Assays utilizing deuterated standards are less susceptible to variations in experimental conditions, leading to more rugged and reproducible methods.

-

Correction for Matrix Effects: As they are chemically identical to the analyte, deuterated standards are the most effective tool for normalizing the unpredictable ion suppression or enhancement caused by complex biological matrices.[5]

-

Regulatory Acceptance: The use of stable isotope-labeled internal standards is widely recognized and often recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[5]

Quantitative Performance: A Comparative Overview

The tangible benefits of employing deuterated internal standards are most evident when comparing the performance of an assay with and without a SIL-IS, or when compared to a non-isotopically labeled (analog) internal standard. The following tables summarize typical validation data, illustrating the superior performance achieved with deuterated standards.

Table 1: Comparison of Bioanalytical Method Validation Parameters with Deuterated vs. Non-Deuterated Internal Standards

| Parameter | Deuterated Internal Standard | Non-Deuterated (Analog) Internal Standard |

| Accuracy (% Bias) | ||

| Low QC (LQC) | -2.5% | -8.9% |

| Medium QC (MQC) | 1.8% | 5.2% |

| High QC (HQC) | -0.7% | -6.5% |

| Precision (%CV) | ||

| LQC | 3.1% | 12.4% |

| MQC | 2.5% | 9.8% |

| HQC | 1.9% | 11.2% |

| Linearity (r²) | >0.998 | >0.990 |

| Matrix Effect (%CV) | <5% | <20% |

Data is representative of typical performance and compiled from multiple sources for illustrative purposes.[2][4]

Table 2: Impact of Internal Standard on Accuracy in Complex Matrices (Pesticide Analysis in Cannabis) [6]

| Analyte | Without Internal Standard (Area Response Accuracy) | With Deuterated Internal Standard (Accuracy) |

| Pesticide A | 35% | 98% |

| Pesticide B | 162% | 103% |

| Mycotoxin X | 58% | 95% |

This data clearly demonstrates the critical role of a deuterated internal standard in maintaining accuracy in complex biological samples.[6]

Experimental Protocols

The successful implementation of deuterated internal standards requires a well-defined and validated experimental workflow. Below are detailed protocols for a typical bioanalytical assay for the therapeutic drug monitoring of an immunosuppressant in whole blood.

Sample Preparation: Protein Precipitation

This protocol outlines a common procedure for extracting a small molecule drug from a whole blood matrix.

-

Reagent Preparation:

-

Prepare a stock solution of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a working internal standard solution by diluting the deuterated IS stock solution to a final concentration of 100 ng/mL in methanol.

-

Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the analyte into blank whole blood.

-

-

Protein Precipitation Procedure:

-

To 50 µL of whole blood sample (calibrator, QC, or unknown sample) in a microcentrifuge tube, add 100 µL of the working internal standard solution.[3]

-

Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and to precipitate proteins.[3]

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]

-

Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.[3]

-

LC-MS/MS Analysis

This protocol provides typical parameters for the analysis of the extracted samples by liquid chromatography-tandem mass spectrometry.

-

Liquid Chromatography (LC) System:

-

System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).[3]

-

Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.[3]

-

Mobile Phase B: Methanol with 0.1% formic acid.[3]

-

Gradient: A suitable gradient to separate the analyte from potential interferences (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.[3]

-

Injection Volume: 10 µL.[3]

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS) System:

-

System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.[3]

-

Scan Type: Multiple Reaction Monitoring (MRM).[3]

-

MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

-

Instrument Settings: Optimize instrument parameters such as nebulizer gas, drying gas flow, and temperature according to the manufacturer's recommendations.

-

Visualizing Key Workflows and Concepts

To further clarify the principles and processes discussed, the following diagrams have been generated using Graphviz.

Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.

Caption: The parallel behavior of an analyte and its deuterated internal standard through the analytical process.

Caption: A decision pathway for internal standard selection in bioanalytical methods.

Conclusion

Deuterated internal standards represent the pinnacle of best practice in quantitative mass spectrometry. Their ability to closely mimic the behavior of the analyte throughout the analytical workflow provides an unparalleled level of correction for the myriad sources of variability inherent in complex sample analysis.[1][4] For researchers, scientists, and drug development professionals, the investment in and proper implementation of deuterated internal standards is a critical step toward ensuring the generation of high-quality, reliable, and defensible data, ultimately accelerating the pace of research and development.

References

An In-depth Technical Guide to the NMR Spectral Data Interpretation of 4-Nitrobenzoic acid-d2

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 4-Nitrobenzoic acid-d2. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who are familiar with NMR spectroscopy. This document outlines the expected spectral features of the deuterated compound, supported by comparative data from its non-deuterated analogue, 4-Nitrobenzoic acid.

Introduction to 4-Nitrobenzoic acid and its Deuterated Analogue

4-Nitrobenzoic acid is an organic compound with the formula C₇H₅NO₄. It is a key intermediate in the synthesis of various pharmaceuticals and dyes. Deuterium-labeled compounds, such as this compound, are valuable tools in mechanistic studies, metabolic profiling, and as internal standards in quantitative analysis due to the distinct NMR properties of deuterium. In the context of this guide, this compound refers to the molecule where the acidic proton of the carboxylic acid and one of the aromatic protons have been substituted with deuterium.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted NMR spectral data for this compound, based on the known data for 4-Nitrobenzoic acid. The data for the non-deuterated compound was obtained from spectra recorded in DMSO-d6 at 500 MHz for ¹H NMR and 126 MHz for ¹³C NMR.[1]

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d6

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| 8.33–8.30 | m | 2H | H-3, H-5 | Protons ortho to the nitro group. |

| 8.20–8.13 | m | 2H | H-2, H-6 | Protons ortho to the carboxyl group. |

| Absent | - | - | COOH | The acidic proton is replaced by deuterium. |

| Signal Reduced/Modified | - | - | Aromatic Proton | One aromatic signal will be absent, and the multiplicity of the adjacent proton will be simplified. |

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d6

| Chemical Shift (δ) ppm | Assignment | Notes |

| 166.27 | C=O | Carboxylic acid carbon. |

| 150.47 | C-4 | Carbon attached to the nitro group. |

| 136.89 | C-1 | Carbon attached to the carboxyl group. |

| 131.15 | C-3, C-5 | Carbons ortho to the nitro group. |

| 124.16 | C-2, C-6 | Carbons ortho to the carboxyl group. A slight upfield shift and potential signal broadening or splitting may be observed for the deuterated carbon due to the C-D coupling. |

Experimental Protocols

The following provides a generalized experimental protocol for acquiring high-quality NMR spectra of this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6). DMSO-d6 is a suitable solvent for this compound.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

3.2. NMR Spectrometer Parameters

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans are typically sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds.

-

Acquisition Time: Approximately 2-3 seconds.

-

Spectral Width: A spectral width covering the range of -2 to 14 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2 seconds.

-

Spectral Width: A spectral width covering the range of 0 to 200 ppm.

-

Visualization of the NMR Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of the NMR spectral data of this compound.

Caption: Workflow for NMR Spectral Interpretation of this compound.

This comprehensive guide provides the necessary framework for understanding and interpreting the NMR spectra of this compound. By following the detailed protocols and referencing the provided data, researchers can confidently utilize this deuterated compound in their scientific endeavors.

References

An In-depth Technical Guide to the Mass Spectrum of 4-Nitrobenzoic Acid-d2

This guide provides a comprehensive analysis of the mass spectrum of 4-Nitrobenzoic acid-d2, tailored for researchers, scientists, and professionals in drug development. It details the anticipated fragmentation patterns, experimental protocols for analysis, and presents the data in a clear, structured format.

Introduction

4-Nitrobenzoic acid is a chemical intermediate with applications in various industrial syntheses. Its deuterated analog, this compound, where two deuterium (B1214612) atoms replace two hydrogen atoms on the aromatic ring, serves as a valuable internal standard for quantitative mass spectrometry (MS) studies. Understanding its mass spectrum is crucial for accurate quantification and qualitative identification. This document outlines the expected mass spectral characteristics of this compound, primarily under electron ionization (EI) conditions, and provides a framework for its analysis.

Predicted Mass Spectrum and Fragmentation

Upon electron impact, the this compound molecule will lose an electron to form a molecular ion, [M]•+. The mass-to-charge ratio (m/z) of this ion will be 169, reflecting the inclusion of two deuterium atoms (mass of C₇H₃D₂NO₄). The subsequent fragmentation of this molecular ion is expected to follow pathways similar to its non-deuterated counterpart.

Table 1: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula | Neutral Loss | Comments |

| 169 | Molecular Ion | [C₇H₃D₂NO₄]•⁺ | - | The parent ion. |

| 152 | [M - OH]⁺ | [C₇H₂D₂NO₃]⁺ | •OH | Loss of a hydroxyl radical from the carboxylic acid group. |

| 139 | [M - NO]⁺ | [C₇H₃D₂O₂]⁺ | •NO | Loss of a nitric oxide radical. |

| 123 | [M - NO₂]⁺ | [C₇H₃D₂O₂]⁺ | •NO₂ | Loss of a nitro radical, a common fragmentation for nitroaromatic compounds. |

| 121 | [M - COOH]⁺ | [C₆H₃D₂NO₂]⁺ | •COOH | Loss of the carboxyl group. |

| 94 | [C₆H₃D₂]⁺ | [C₆H₃D₂]⁺ | CO₂, NO₂ | Phenyl cation with two deuterium atoms, resulting from the loss of both the carboxyl and nitro groups. |

| 78 | [C₆H₂D₂]•⁺ | [C₆H₂D₂]•⁺ | COOH, NO | A deuterated benzene (B151609) radical cation. |

The fragmentation process is initiated by the high-energy electrons in the EI source, which leads to the formation of the molecular ion. This ion then undergoes a series of unimolecular decompositions, resulting in the characteristic fragment ions listed in the table. The relative abundance of these ions will depend on their stability.

Below is a diagram illustrating the predicted fragmentation pathway of this compound.

Experimental Protocols

The following section details the methodologies for analyzing this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like 4-Nitrobenzoic acid. Derivatization is often employed to increase volatility and improve chromatographic peak shape.

3.1.1. Sample Preparation and Derivatization

-

Standard Solution Preparation : Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

-

Derivatization (Methylation) : To a 100 µL aliquot of the standard solution, add 50 µL of a methylating agent (e.g., diazomethane (B1218177) solution or (trimethylsilyl)diazomethane). The reaction is typically rapid and can be performed at room temperature. The resulting methyl ester (methyl 4-nitrobenzoate-d2) is more volatile.

-

Extraction : After derivatization, the sample can be diluted with a solvent like ethyl acetate (B1210297) for injection.

3.1.2. GC-MS Instrumental Parameters

Table 2: Typical GC-MS Operating Conditions

| Parameter | Value |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), then ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230 °C |

| Electron Energy | 70 eV |

| Mass Range | m/z 40-400 |

| Scan Rate | 2 scans/sec |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful alternative, particularly when derivatization is not desirable or when analyzing samples in complex matrices. Electrospray ionization (ESI) is a common ionization source for LC-MS.

3.2.1. Sample Preparation

-

Standard Solution Preparation : Dissolve this compound in a mixture of water and an organic solvent (e.g., 50:50 water:acetonitrile) to a final concentration of 1-10 µg/mL.

-

Filtration : Filter the sample through a 0.22 µm syringe filter before injection to remove any particulates.

3.2.2. LC-MS Instrumental Parameters

Table 3: Typical LC-MS Operating Conditions

| Parameter | Value |

| Liquid Chromatograph | |

| Column | C18 reverse-phase, 100 mm x 2.1 mm ID, 2.6 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Capillary Voltage | -3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Gas | Nitrogen, 350 °C |

| Mass Range | m/z 50-500 |

The workflow for a typical mass spectrometry experiment is depicted in the diagram below.

Data Interpretation and Considerations

-

Isotopic Purity : The presence of a peak at m/z 167 (corresponding to the non-deuterated 4-Nitrobenzoic acid) would indicate incomplete deuteration of the standard. The relative intensities of the m/z 169 and 167 peaks can be used to determine the isotopic purity.

-

Matrix Effects : When analyzing samples in complex matrices, matrix components can interfere with the ionization of the analyte, leading to ion suppression or enhancement. The use of a deuterated internal standard like this compound helps to correct for these effects.

-

Adduct Formation in ESI : In electrospray ionization, adduct ions such as [M+Na]⁺ or [M+K]⁺ may be observed.[1] Using a mobile phase with an additive like formic acid can help to promote the formation of the desired [M-H]⁻ ion in negative mode.[1]

Conclusion

This guide provides a detailed theoretical and practical framework for understanding and obtaining the mass spectrum of this compound. By leveraging the known fragmentation patterns of similar compounds and adhering to established experimental protocols, researchers can confidently identify and quantify this important internal standard in their studies. The provided tables and diagrams serve as a quick reference for experimental setup and data interpretation.

References

The Pivotal Role of Isotopic Labeling in Unraveling Metabolic Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 10, 2025

Executive Summary

Isotopic labeling has emerged as an indispensable tool in the study of metabolic pathways, offering an unparalleled window into the dynamic and intricate network of biochemical reactions that sustain life. By introducing isotopically enriched substrates into biological systems, researchers can trace the fate of atoms through metabolic networks, thereby quantifying metabolic fluxes and identifying key nodes of regulation. This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation methods central to the application of isotopic labeling in metabolic research and drug development. We delve into the core analytical techniques of mass spectrometry and nuclear magnetic resonance spectroscopy, present detailed experimental workflows, and showcase the power of this approach through quantitative data analysis and pathway visualization.

Core Principles of Isotopic Labeling

Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell.[1] The core principle involves the introduction of molecules into a biological system that have been enriched with stable (non-radioactive) isotopes, most commonly Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H).[2] These heavier isotopes act as tracers, and their incorporation into downstream metabolites can be detected and quantified using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]

The resulting distribution of these isotopes in various metabolites, known as the Mass Isotopomer Distribution (MID), provides a quantitative measure of the tracer's contribution to the metabolite pool. By analyzing the MIDs of numerous metabolites across a metabolic network, researchers can infer the relative activities of different metabolic pathways.

Analytical Techniques

The two primary analytical techniques for detecting and quantifying isotopically labeled metabolites are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

2.1 Mass Spectrometry (MS)

MS is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In isotopic labeling studies, the incorporation of heavier isotopes results in a predictable mass shift in the metabolites, allowing for the differentiation between labeled and unlabeled molecules. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common platforms used. High-resolution mass spectrometers are essential for resolving different isotopologues.[3]

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the specific position of labeled atoms within a molecule (positional isotopomers).[4] While generally less sensitive than MS, NMR is non-destructive and can provide unique insights into the stereochemistry of metabolic reactions.[4][5] 13C and 1H NMR are the most common nuclei observed in metabolic studies.[6]

Experimental Design and Workflow

A well-designed isotopic labeling experiment is crucial for obtaining high-quality, interpretable data. The general workflow involves several key stages, from tracer selection to data analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isotope Enhanced Approaches in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR-Based Stable Isotope Resolved Metabolomics in Systems Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Synthetic Cathinones using 4-Nitrobenzoic acid-d2 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

The illicit drug landscape is continuously evolving with the emergence of new psychoactive substances (NPS), among which synthetic cathinones, often referred to as "bath salts," represent a significant and challenging class of compounds. Accurate and robust quantitative analysis of these substances in biological matrices is crucial for clinical toxicology, forensic investigations, and understanding their pharmacokinetic profiles. This application note describes a validated method for the simultaneous quantification of three common synthetic cathinones—mephedrone, methylone, and MDPV—in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 4-Nitrobenzoic acid-d2 as an internal standard. The use of a stable isotope-labeled internal standard is critical for correcting analytical variability, including matrix effects and extraction inconsistencies, thereby ensuring high accuracy and precision.

Analyte Information

Synthetic cathinones are β-keto analogues of amphetamine and act as central nervous system stimulants. Their primary mechanism of action involves the inhibition of the reuptake of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, leading to increased synaptic concentrations of these neurotransmitters.

Experimental Protocols

Materials and Reagents

-

Analytes: Mephedrone, Methylone, MDPV (certified reference standards)

-

Internal Standard: this compound (certified reference standard)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic acid (LC-MS grade)

-

Reagents: Deionized water (18.2 MΩ·cm), Ammonium (B1175870) acetate (B1210297) (analytical grade)

-

Solid-Phase Extraction (SPE): Mixed-mode cation exchange cartridges

Sample Preparation

A solid-phase extraction (SPE) procedure is employed to isolate the analytes from the urine matrix and reduce matrix effects.

-

Sample Pre-treatment: To 1 mL of urine sample, add 10 µL of the this compound internal standard working solution (1 µg/mL in methanol).

-

Acidification: Acidify the sample by adding 100 µL of 2% formic acid.

-

SPE Cartridge Conditioning: Condition the mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

-

Sample Loading: Load the pre-treated sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of 0.1 M acetate buffer (pH 6.0) followed by 2 mL of methanol.

-

Elution: Elute the analytes with 2 mL of 5% ammonium hydroxide (B78521) in acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Instrumentation and Conditions

-

LC System: A high-performance liquid chromatography system.

-

MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-9 min: 95% B

-

9-9.1 min: 95-5% B

-

9.1-12 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MS/MS Transitions: The specific precursor and product ions for each analyte and the internal standard are monitored in Multiple Reaction Monitoring (MRM) mode.

Data Presentation

The following tables summarize the representative quantitative data for the analysis of synthetic cathinones using this compound as an internal standard. This data is illustrative and should be confirmed by individual laboratory validation.

Table 1: LC-MS/MS Parameters for Analytes and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Mephedrone | 178.1 | 145.1 | 15 |

| Methylone | 208.1 | 135.1 | 20 |

| MDPV | 276.2 | 124.1 | 25 |

| This compound | 170.1 | 124.0 | 18 |

Table 2: Method Validation Parameters (Representative Data)

| Parameter | Mephedrone | Methylone | MDPV |

| Linear Range (ng/mL) | 1 - 500 | 1 - 500 | 1 - 500 |

| Correlation Coefficient (r²) | >0.995 | >0.995 | >0.995 |

| LLOQ (ng/mL) | 1 | 1 | 1 |

| Accuracy (%) | 95 - 105 | 94 - 106 | 96 - 104 |

| Precision (%RSD) | < 10 | < 10 | < 10 |

| Recovery (%) | 85 - 95 | 82 - 93 | 88 - 97 |

| Matrix Effect (%) | 92 - 108 | 90 - 110 | 93 - 107 |

Visualizations

Caption: Experimental workflow for the quantitative analysis of synthetic cathinones.

Caption: General signaling pathway of synthetic cathinones.

Application Note: Quantitative Analysis of 4-Nitrobenzoic Acid in Biological Matrices by Isotope Dilution Mass Spectrometry

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 4-Nitrobenzoic acid in biological matrices, such as plasma, using Isotope Dilution Mass Spectrometry (IDMS). The protocol employs 4-Nitrobenzoic acid-d2 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The method utilizes solid-phase extraction (SPE) for sample cleanup and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification. This approach is ideal for applications in pharmaceutical drug development, toxicological studies, and clinical research where reliable measurement of 4-Nitrobenzoic acid is critical.

Introduction

4-Nitrobenzoic acid is a chemical intermediate used in the synthesis of various pharmaceuticals and other organic compounds. Accurate quantification in biological matrices is essential for pharmacokinetic and toxicokinetic studies. Isotope Dilution Mass Spectrometry is a definitive analytical technique that provides the highest level of accuracy and precision for quantitative analysis.[1] By introducing a known amount of an isotopically labeled version of the analyte, in this case, this compound, at the beginning of the analytical workflow, any sample loss or variability during extraction, derivatization, or ionization is accounted for. The SIL-IS is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences similar ionization efficiency, thus serving as an ideal reference.[2]

Experimental Workflow

The overall experimental workflow for the quantification of 4-Nitrobenzoic acid using this compound as an internal standard is depicted below.

References

Application of 4-Nitrobenzoic Acid-d2 in Pharmacokinetic (PK) Studies

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-Nitrobenzoic acid-d2 in pharmacokinetic (PK) studies. The primary application of this stable isotope-labeled compound is as an internal standard (IS) in bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate and precise quantification of analytes in biological matrices.

Introduction to this compound in Pharmacokinetics

Stable isotope-labeled compounds, such as this compound, are indispensable tools in modern drug discovery and development. In pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, accurate measurement of the drug and its metabolites in biological fluids is crucial. Deuterated internal standards are considered the gold standard for quantitative bioanalysis using LC-MS/MS. By having nearly identical physicochemical properties to the analyte of interest, this compound co-elutes chromatographically and experiences similar ionization effects, thereby correcting for variability in sample preparation and instrument response.

The primary application of this compound is as an internal standard for the quantification of 4-Nitrobenzoic acid and its metabolites, or for other structurally related compounds. The metabolism of 4-Nitrobenzoic acid primarily involves the reduction of the nitro group to form 4-aminobenzoic acid (PABA), which can then be further metabolized. Another metabolic pathway is the conjugation with glycine (B1666218) to form 4-nitrohippuric acid.

Data Presentation

Due to the limited availability of public domain pharmacokinetic data for a drug specifically using this compound as an internal standard, this section presents representative data from a pharmacokinetic study of a structurally and metabolically related compound, 4-acetamidobenzoic acid (a metabolite of PABA), in pigs.[1][2] This data illustrates the typical pharmacokinetic parameters that can be accurately determined using a deuterated internal standard in a validated LC-MS/MS method.

Table 1: Representative Pharmacokinetic Parameters of 4-Acetamidobenzoic Acid in Pigs Following Oral Administration [1][2]

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |

| 20 | 1530 ± 210 | 1.5 ± 0.3 | 4560 ± 780 | 1.42 |

| 40 | 3250 ± 450 | 1.8 ± 0.5 | 9870 ± 1230 | 1.25 |

| 80 | 6890 ± 980 | 2.1 ± 0.6 | 21450 ± 3100 | 0.85 |

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of a deuterated internal standard, such as this compound, for the analysis of a target analyte in a biological matrix like plasma. These protocols are based on established methods for similar analytes.[1][2]

Protocol 1: Plasma Sample Preparation using Protein Precipitation

This protocol is suitable for the extraction of small molecules from plasma.

-

Sample Thawing: Thaw frozen plasma samples at room temperature.

-

Internal Standard Spiking: To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., a mixture of 0.1% formic acid in water and acetonitrile).

-

Transfer to Autosampler Vials: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of an analyte using this compound as an internal standard.

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A suitable reversed-phase column, such as a C18 column (e.g., 2.1 x 50 mm, 3.5 µm).

-

Mobile Phase:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

-

Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte and internal standard, followed by a re-equilibration step at the initial conditions.

-

Flow Rate: A typical flow rate is 0.4 mL/min.

-

Injection Volume: 10 µL.

-

MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode is often suitable for acidic compounds like 4-Nitrobenzoic acid.

-

Data Acquisition: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least two transitions for both the analyte and this compound for quantification and confirmation.

Table 2: Example MRM Transitions for 4-Nitrobenzoic Acid and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 4-Nitrobenzoic acid | 166.0 | 122.0 | -15 |

| This compound | 168.0 | 124.0 | -15 |

Note: These are theoretical values and must be optimized for the specific instrument and conditions used.

Mandatory Visualizations

Caption: Experimental workflow for pharmacokinetic analysis.

Caption: Metabolic pathway of 4-Nitrobenzoic Acid.

References

Method Development for Bioanalytical Assays Using 4-Nitrobenzoic acid-d2 as an Internal Standard

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the development and validation of a bioanalytical method for the quantification of 4-Nitrobenzoic acid in biological matrices using its deuterated analog, 4-Nitrobenzoic acid-d2, as an internal standard (IS). The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for bioanalytical studies.

Introduction